

"2-(2-Methoxyphenyl)ethanol" CAS number

7417-18-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)ethanol

Cat. No.: B1362657

[Get Quote](#)

An In-depth Technical Guide to **2-(2-Methoxyphenyl)ethanol** (CAS: 7417-18-7)

Introduction

2-(2-Methoxyphenyl)ethanol, also known as o-Methoxyphenethyl alcohol, is an aromatic organic compound with the CAS number 7417-18-7.^{[1][2][3]} Structurally, it is characterized by a phenethyl alcohol core with a methoxy group (-OCH₃) at the ortho position of the benzene ring. This substitution pattern imparts specific chemical properties and reactivity, making it a valuable building block and intermediate in various fields, particularly in the synthesis of pharmaceuticals and fragrances.^[1] Its potential biological activities, including antioxidant properties and enzyme inhibition, further extend its interest to researchers in drug discovery and life sciences.^{[1][4]}

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the compound's physicochemical properties, synthesis and purification methodologies, detailed analytical characterization, reactivity, applications, and safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Physicochemical and Computational Properties

Understanding the fundamental properties of **2-(2-Methoxyphenyl)ethanol** is the first step in its effective application. The compound is typically a colorless to pale yellow liquid with a

pleasant odor.^[1] It exhibits solubility in common organic solvents like ethanol and ether, while its solubility in water is limited due to the hydrophobic nature of the aromatic ring.^[1]

Chemical Structure

Caption: 2D Structure of **2-(2-Methoxyphenyl)ethanol**.

Data Summary Table

The following table summarizes key identifiers and computed properties, providing a quick reference for experimental planning.

Property	Value	Source(s)
Identifiers		
CAS Number	7417-18-7	[1] [2] [3] [5] [6]
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [2] [3] [6]
Molecular Weight	152.19 g/mol	[2] [3] [6]
IUPAC Name	2-(2-methoxyphenyl)ethanol	[6]
Synonyms	o-Methoxyphenethyl alcohol, 2-Methoxybenzeneethanol	[1] [2] [6]
InChIKey	XLDRDNQLEMMNNH- UHFFFAOYSA-N	[1] [6]
SMILES	COC1=CC=CC=C1CCO	[6]
Physicochemical Data		
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	133-135 °C at 10 mmHg	[7]
Specific Gravity	1.089 - 1.093 @ 20°C	[5]
Refractive Index	1.538 - 1.542 @ 20°C	[5] [7]
Computed Properties		
XLogP3	2.0	[6]
Hydrogen Bond Donor Count	1	[2] [6]
Hydrogen Bond Acceptor Count	2	[2] [6]
Rotatable Bond Count	3	[2] [6]
Topological Polar Surface Area	29.5 Å ²	[6]

Synthesis and Purification

The synthesis of **2-(2-Methoxyphenyl)ethanol** is most commonly achieved through the reduction of a suitable carbonyl precursor. This approach offers high yields and excellent control over the final product.

Synthetic Rationale: Reduction of 2-Methoxyphenylacetic Acid

A reliable and scalable method for synthesizing **2-(2-Methoxyphenyl)ethanol** is the reduction of 2-methoxyphenylacetic acid. This transformation is typically achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH_4) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Causality of Experimental Choices:

- **Precursor:** 2-Methoxyphenylacetic acid is a commercially available and stable starting material.
- **Reducing Agent:** LiAlH_4 is chosen because it is one of the few reagents potent enough to reduce a carboxylic acid directly to a primary alcohol. Less reactive hydrides, such as sodium borohydride (NaBH_4), are generally ineffective for this transformation.
- **Solvent:** Anhydrous aprotic solvents like THF are critical. LiAlH_4 reacts violently with protic solvents (e.g., water, alcohols). THF is an excellent choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for gentle reflux to ensure the reaction goes to completion.
- **Workup:** The reaction is quenched by the careful, sequential addition of water and a strong base (like NaOH). This procedure is designed to safely neutralize the excess LiAlH_4 and precipitate the aluminum salts as a manageable solid (aluminum hydroxide), which can be easily removed by filtration.

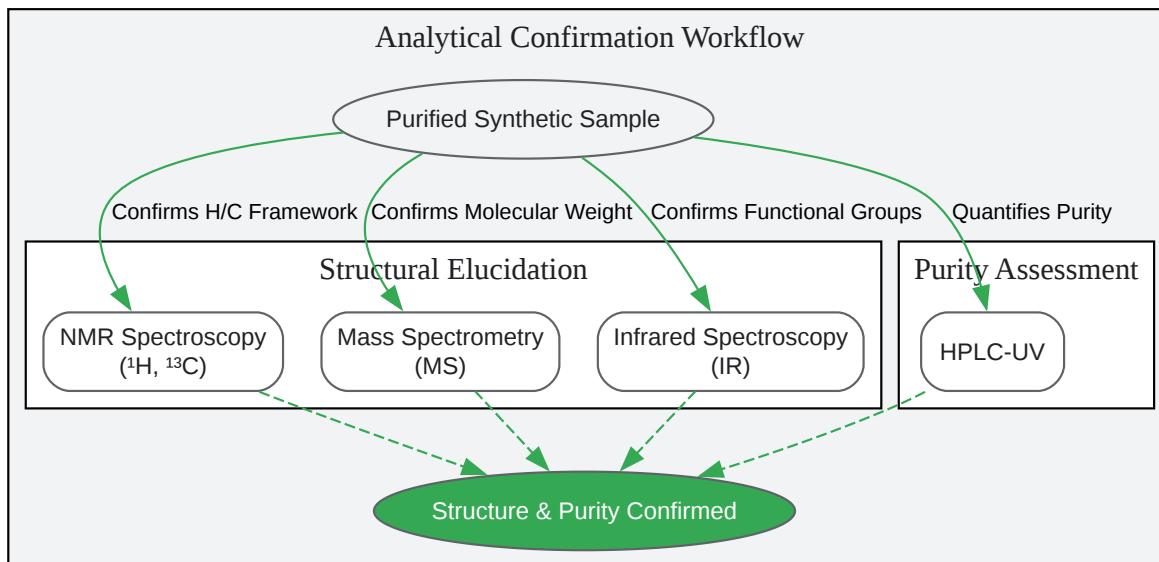
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(2-Methoxyphenyl)ethanol**.

Detailed Experimental Protocol: Synthesis

- Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
- Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in 100 mL of anhydrous THF in the flask under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.
- Addition of Starting Material: Dissolve 2-methoxyphenylacetic acid (1.0 eq.) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Cool the reaction back to 0°C. Cautiously and slowly add 10 mL of water dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 10 mL of 15% aqueous NaOH solution, and finally, another 20 mL of water.
- Filtration and Extraction: A white precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional THF. Combine the filtrates and concentrate under reduced pressure.

- Workup: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.


Purification Protocol

The crude product can be purified by silica gel column chromatography.

- Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the mobile phase.
- Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
- Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
- Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield **2-(2-Methoxyphenyl)ethanol** as a clear oil. Purity is typically $\geq 98\%.$ [2]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

[Click to download full resolution via product page](#)

Caption: A logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[8]

- ¹H NMR: Provides information on the number of different types of protons and their connectivity. For **2-(2-Methoxyphenyl)ethanol**, one would expect distinct signals for the aromatic protons (showing splitting patterns characteristic of an ortho-substituted ring), the two methylene (-CH₂-) groups, and the methoxy (-OCH₃) protons.
- ¹³C NMR: Shows the number of chemically distinct carbon atoms. Nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule.

Protocol: NMR Sample Preparation

- Weigh 5-10 mg of the purified product.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard NMR tube.
- Acquire ^1H and ^{13}C spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

- Expected Molecular Ion: The exact mass is 152.08373 Da.[\[6\]](#) In high-resolution mass spectrometry (HRMS), this value can be confirmed with high precision.
- Key Fragmentation Pathways: Under electron ionization (EI), common fragmentation would involve the loss of a water molecule (H_2O) from the alcohol, benzylic cleavage to form a stable tropylium-type ion, and cleavage of the C-C bond between the two ethyl carbons.

Protocol: MS Sample Preparation

- Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.
- Acquire data in the appropriate mass range (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[\[9\]](#)

- O-H Stretch: A strong, broad absorption band is expected around $3300\text{-}3400\text{ cm}^{-1}$, characteristic of the alcohol hydroxyl group.
- C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm^{-1} , while aliphatic C-H stretches appear just below 3000 cm^{-1} .
- C-O Stretch: A strong band in the region of 1240 cm^{-1} (aryl ether) and 1050 cm^{-1} (primary alcohol) is expected.

- C=C Stretch (Aromatic): Peaks in the 1600-1450 cm^{-1} region confirm the presence of the benzene ring.

Protocol: IR Sample Acquisition (ATR)

- Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Reactivity and Applications

The chemical nature of **2-(2-Methoxyphenyl)ethanol** is dictated by its three primary components: the primary alcohol, the aromatic ring, and the methoxy ether group.

Chemical Reactivity

- Alcohol Group: The primary hydroxyl group is the most reactive site. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to alkyl halides.
- Aromatic Ring: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, steric hindrance from the adjacent ethyl group may favor substitution at the para position (position 5).
- Ether Group: The methoxy ether is generally stable but can be cleaved under harsh conditions (e.g., using strong acids like HBr).

Applications in Research and Development

- Pharmaceutical Synthesis: As a functionalized phenethyl alcohol derivative, it serves as a key intermediate for more complex molecular targets in drug discovery. Its structure is a component of various biologically active compounds.
- Fragrance Industry: Phenethyl alcohols and their derivatives are known for their pleasant floral scents. **2-(2-Methoxyphenyl)ethanol** is used in the formulation of fragrances.[\[1\]](#)

- Enzyme Inhibition Studies: It has been shown to inhibit tyrosinase activity in vitro and may have applications in studying melanogenesis.^[4] It has also been identified in Rhodiola and is associated with inhibiting bacterial growth.^[4]

Safety and Handling

Proper handling of **2-(2-Methoxyphenyl)ethanol** is crucial to ensure laboratory safety. Based on available GHS data, the compound presents moderate hazards.

GHS Hazard Information

- Classification: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3).^[10]
- Signal Word: Warning.^[10]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[6]

Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling.
- Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from light and strong oxidizing agents.^[1] Recommended storage temperature is 4°C for long-term stability.^[2]
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

2-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7) is a versatile chemical intermediate with significant utility in both industrial and research settings. Its well-defined physicochemical

properties, straightforward synthesis, and diverse reactivity make it an important tool for chemists and pharmacologists. A thorough understanding of its analytical characterization and adherence to safety protocols are paramount for its successful and safe application. This guide provides the foundational knowledge and practical protocols necessary for professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 7417-18-7: 2-(2-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 2-(2-Methoxyphenethyl) alcohol | 7417-18-7 | FM70727 [biosynth.com]
- 5. 2-(ortho-anisyl) ethanol, 7417-18-7 [thegoodscentscompany.com]
- 6. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methoxyphenethyl alcohol, 7417-18-7 manufacture Hongsheng Sci-Tech Development Co. Ltd., China [lzhscchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. ["2-(2-Methoxyphenyl)ethanol" CAS number 7417-18-7]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362657#2-2-methoxyphenyl-ethanol-cas-number-7417-18-7\]](https://www.benchchem.com/product/b1362657#2-2-methoxyphenyl-ethanol-cas-number-7417-18-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com